Superior Systemic Exposure of Paeonilactone A Compared to Paeonilactone B In Vivo
Paeonilactone A demonstrates a quantitatively distinct pharmacokinetic (PK) profile compared to its closest structural analog, Paeonilactone B, when generated from a common precursor (albiflorin). In a rat model, the maximum plasma concentration (Cmax) of Paeonilactone A was approximately 3-fold higher than that of Paeonilactone B, and its time to reach Cmax (Tmax) was significantly delayed. This data provides a clear scientific rationale for prioritizing Paeonilactone A when investigating the sustained *in vivo* pharmacological effects of *Paeonia* metabolites [1].
| Evidence Dimension | Systemic Exposure (Cmax) and Time to Peak Concentration (Tmax) |
|---|---|
| Target Compound Data | Cmax: 36.4 ± 5.6 ng/mL; Tmax: ~8 hours |
| Comparator Or Baseline | Paeonilactone B: Cmax: 12.4 ± 3.4 ng/mL; Tmax: ~2 hours |
| Quantified Difference | Cmax of Paeonilactone A is 2.94-fold higher than Paeonilactone B; Tmax is delayed by ~6 hours. |
| Conditions | Rat plasma after a single oral dose of 5 mg/kg albiflorin, quantified by UPLC/TOF/MS with picolinoyl derivatization. |
Why This Matters
The substantially higher and more sustained plasma concentration indicates that Paeonilactone A is likely the primary contributor to any prolonged *in vivo* activity following *Paeonia* extract or albiflorin administration, making it the essential compound for PK/PD studies and metabolite profiling.
- [1] Wang, Z., Tang, S., Hattori, M., Zhang, H., & Wu, X. (2017). Simultaneous determination of paeonilactone A and paeonilactone B in rat plasma after oral administration of albiflorin by UPLC/TOF/MS following picolinoyl derivatization. Journal of Chromatography B, 1061-1062, 327-333. View Source
